molecular formula C17H14IN3O3S2 B2582633 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865180-33-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2582633
CAS No.: 865180-33-2
M. Wt: 499.34
InChI Key: GFVSHIPUSYKLBJ-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide” is a structurally complex benzothiazole derivative characterized by a sulfamoyl group at position 6, an allyl substituent at position 3, and a 2-iodobenzamide moiety. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereochemical stability and biological interactions. The sulfamoyl group (-SO₂NH₂) introduces polar interactions, making it a candidate for targeting enzymes like carbonic anhydrases or tyrosine kinases .

Properties

IUPAC Name

2-iodo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSHIPUSYKLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group is typically introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Iodination: The iodinated benzamide moiety is introduced through a halogenation reaction, often using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group or the double bond in the allyl group, potentially leading to the formation of amines or saturated hydrocarbons.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild heating conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfamoyl group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfamoyl group is known to interact with various enzymes, potentially leading to inhibitory effects that can be useful in drug development.

Medicine

In medicine, research is focused on the compound’s potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases where these enzymes play a critical role, such as certain cancers or inflammatory conditions.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This can disrupt various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide,” we compare it with structurally analogous compounds, focusing on substituent effects, spectral data, and physicochemical properties.

Structural Analogues

The evidence highlights two thiadiazol-2-ylidene derivatives (4g and 4h) as comparators :

  • Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide.
  • Compound 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide.
Feature Target Compound Compound 4g Compound 4h
Core Structure Benzo[d]thiazol-2(3H)-ylidene 1,3,4-Thiadiazol-2-ylidene 1,3,4-Thiadiazol-2-ylidene
Key Substituents 6-SO₂NH₂, 3-allyl, 2-I-benzamide 3-Methylphenyl, dimethylamino-acryloyl 3-Chlorophenyl, dimethylamino-acryloyl
Stereochemistry Z-configuration (C=N) Not specified Not specified
Molecular Weight ~520 g/mol (estimated) 392.48 g/mol 427.33 g/mol (Cl substituent)

Physicochemical Properties

  • methyl/chloro) may elevate thermal stability due to increased molecular rigidity .
  • Solubility: The sulfamoyl group in the target compound enhances polarity compared to the dimethylamino-acryloyl group in 4g/4h, likely improving aqueous solubility.

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretches are expected near 1680–1700 cm⁻¹, similar to 4g (1690, 1638 cm⁻¹). The sulfamoyl group may introduce additional S=O stretches (~1350 cm⁻¹) absent in 4g/4h .
  • Mass Spectrometry : While 4g shows a molecular ion at m/z 392, the target compound’s higher molecular weight (due to iodine and sulfamoyl) would result in a distinct fragmentation pattern, with prominent peaks for iodine (e.g., loss of I•).
  • Elemental Analysis : For 4g, experimental C/H/N values closely match theoretical calculations (64.15% C vs. 64.27% calcd). The target compound’s higher sulfur and iodine content would yield distinct C/H/N/S/I ratios.

Biological Activity

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a member of the benzo[d]thiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₈H₁₇N₃O₃S₃
Molecular Weight 419.5 g/mol
CAS Number 887202-55-3
Structural Features Thiazole ring, allyl group, iodobenzamide moiety

Antimicrobial Properties

Compounds in the thiazole family, including this derivative, have been documented for their antibacterial and antifungal activities . The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Research indicates that similar sulfonamide derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

The structural features of this compound suggest it may possess antitumor properties . Compounds with similar thiazole scaffolds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related benzothiazole derivatives reveal their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies and Research Findings

A review of literature reveals several relevant studies that highlight the biological activity of benzothiazole derivatives:

  • Antioxidant Activity : A study assessed the antioxidant potential of various benzothiazole compounds through DPPH and ORAC assays, demonstrating significant radical scavenging activity which could contribute to their antitumor effects .
  • Photoprotective Effects : Another investigation into related compounds indicated their effectiveness as photoprotective agents against UV radiation, which may enhance their utility in dermatological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.